![molecular formula C19H19ClFN5O3 B2917757 3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-35-2](/img/structure/B2917757.png)
3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazo[2,1-f]purine core would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the methoxyethyl group might participate in reactions involving ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .科学的研究の応用
N-heterocyclic Carbenes and Stability
Studies have explored the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene (NHC) precursors, including compounds with structures similar to the one . These investigations show that the reactivity and stability of these compounds are significantly influenced by the electron delocalization over the π-framework, which impacts their electrophilic properties and potential applications in catalysis or as intermediates in synthetic chemistry (Hobbs et al., 2010).
Dual-Target Directed Ligands for Neurodegenerative Diseases
Novel ligands based on annelated xanthine scaffold, similar to the compound , have been synthesized as dual-target-directed ligands. These compounds exhibit antagonistic activity against the A2A adenosine receptor and inhibit monoamine oxidase B (MAO-B), suggesting potential applications in the treatment of neurodegenerative diseases like Parkinson's disease. This dual-target approach may offer symptomatic relief and possibly disease-modifying effects, marking a significant step forward in the development of more effective therapies (Załuski et al., 2019).
Antidepressant and Anxiolytic Potential
Research into 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has identified potential antidepressant and anxiolytic agents. Preliminary pharmacological studies indicate that certain compounds within this class can exhibit significant antidepressant activity in animal models, suggesting a novel avenue for the development of treatments for mood disorders (Zagórska et al., 2016).
Water-Soluble Tricyclic Xanthine Derivatives
The design and synthesis of water-soluble tricyclic xanthine derivatives, including benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, have been explored for their multitarget drug potential in neurodegenerative diseases. These compounds show promise as both adenosine receptor antagonists and monoamine oxidase inhibitors, highlighting their potential utility in the development of new therapeutic agents for conditions like Alzheimer's and Parkinson's diseases (Brunschweiger et al., 2014).
Metabolic Profile and Drug Development
The metabolic profile of alpha2-adrenergic agonists, including PT-31, a related compound, has been investigated to understand better the metabolites formed in liver microsomes. This research is crucial for assessing the safety, efficacy, and elimination of new drugs, providing valuable insights for pharmacokinetics studies and the development of safer pharmacological agents (Cardoso et al., 2019).
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O3/c1-11-9-25-15-16(22-18(25)24(11)7-8-29-3)23(2)19(28)26(17(15)27)10-12-13(20)5-4-6-14(12)21/h4-6,9H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBBJDHXJCXSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

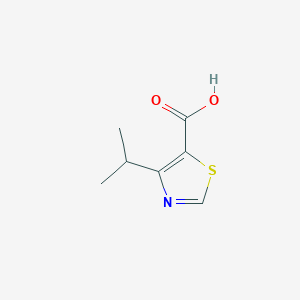
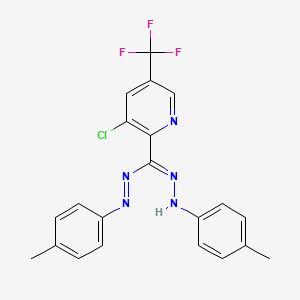
![5-[(Cyclopentylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B2917676.png)
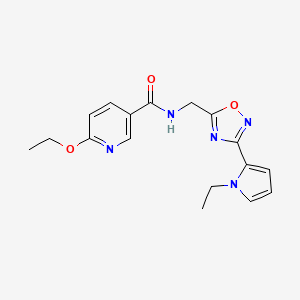
![Ethyl 6-[(benzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2917681.png)
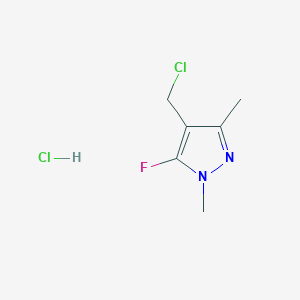
![2,2,2-Trifluoro-N-[3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2917684.png)
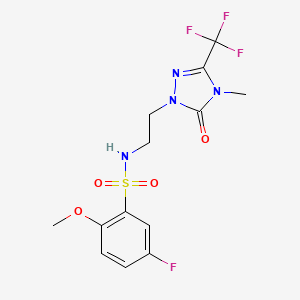
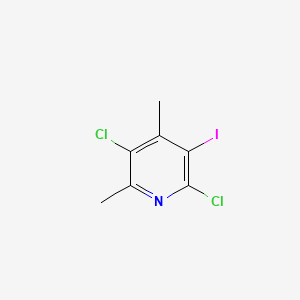
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2917689.png)
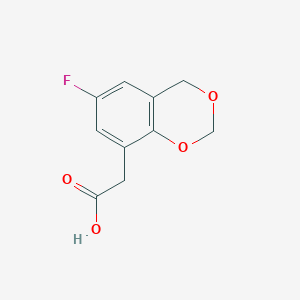
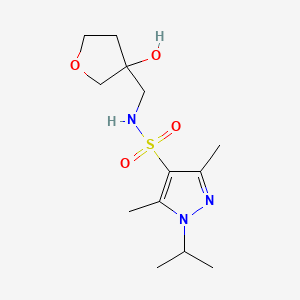
![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)